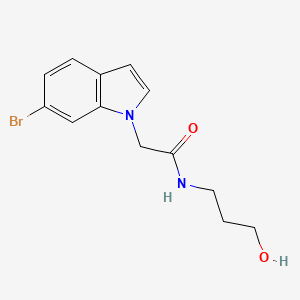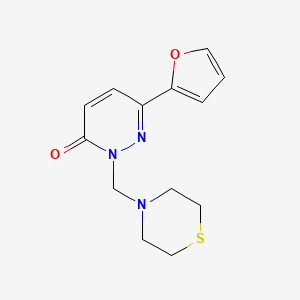![molecular formula C19H22N2O5 B10995989 2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B10995989.png)
2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, also known by its systematic name [ (5-Hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetic acid , is a mouthful, but its structure holds intriguing properties. Let’s break it down:
Chemical Formula: CHO
Molecular Weight: 266.25 g/mol
CAS Number: 135111-51-2
Preparation Methods
Synthetic Routes: The synthetic routes to obtain this compound involve several steps. One common approach is the condensation of a chromanone derivative with an amine, followed by acetylation. The details of these steps can vary, but the overall process aims to introduce the desired functional groups.
Reaction Conditions:Condensation: The reaction typically occurs under mild acidic conditions.
Acetylation: Acetic anhydride or acetyl chloride is used as the acetylating agent.
Industrial Production: While industrial-scale production methods may differ, the principles remain consistent. Large-scale synthesis often involves efficient and cost-effective processes to meet demand.
Chemical Reactions Analysis
Reactivity: This compound participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of different functional groups.
Reduction: Reduction reactions may yield corresponding alcohols or other reduced derivatives.
Substitution: Substitution reactions can occur at the hydroxyl group or the acetyl moiety.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromium trioxide (CrO) are commonly employed.
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are used.
Substitution: Acid-catalyzed reactions or nucleophilic substitution with appropriate reagents.
Major Products: The specific products depend on the reaction conditions. Oxidation may yield carboxylic acids, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry:
Building Blocks: Researchers use this compound as a building block for more complex molecules.
Functional Group Manipulation: Its functional groups allow for versatile derivatization.
Biological Studies: Investigating its interactions with enzymes, receptors, or cellular pathways.
Drug Development:
Fine Chemicals: Used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The precise mechanism remains an active area of research. its effects likely involve interactions with specific molecular targets, influencing cellular processes.
Comparison with Similar Compounds
While this compound stands out for its unique structure, similar compounds include:
Chromones: Related to the chromanone core.
Flavonoids: Sharing the chromenone scaffold.
Coumarins: Similar in structure but with distinct functional groups.
Properties
Molecular Formula |
C19H22N2O5 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]-N-(2-pyrrol-1-ylethyl)acetamide |
InChI |
InChI=1S/C19H22N2O5/c1-19(2)11-15(23)18-14(22)9-13(10-16(18)26-19)25-12-17(24)20-5-8-21-6-3-4-7-21/h3-4,6-7,9-10,22H,5,8,11-12H2,1-2H3,(H,20,24) |
InChI Key |
PULBQKHQPHZRIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C2=C(C=C(C=C2O1)OCC(=O)NCCN3C=CC=C3)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-3-carboxamide](/img/structure/B10995911.png)
![3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(3,4,5-trifluorophenyl)propanamide](/img/structure/B10995916.png)
![2-(2-Cyclopentylethyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B10995928.png)
![2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B10995935.png)
![N-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]-4-(3-chlorophenyl)piperazine-1-carboxamide](/img/structure/B10995947.png)
![4-(1,3-benzothiazol-2-yl)-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]butanamide](/img/structure/B10995950.png)
![methyl 2-({[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B10995961.png)
![3-[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxo-4-imidazolidinyl]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-YL)propanamide](/img/structure/B10995966.png)
![N-(1,3-benzothiazol-2-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide](/img/structure/B10995974.png)

![1-{[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}piperidine-4-carboxylic acid](/img/structure/B10995981.png)
![N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B10995991.png)
![Methyl {1-[(6-fluoro-4-hydroxyquinolin-3-yl)carbonyl]piperidin-4-yl}acetate](/img/structure/B10995995.png)
